methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
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Description
Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C18H21NO6S and its molecular weight is 379.43. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis Techniques :
- Methyl trans-β-(3,4-dimethoxyphenyl)glycidate, a related compound, undergoes rearrangement to yield methyl 3,4-dimethoxyphenylpyruvate, and can form methyl β-(3,4-dimethoxyphenyl)-α-hydroxy-β-methoxy-propionate under specific conditions (Koyama, Nakagawa, & Fukawa, 1974).
- A study on the synthesis of poly(sulfonium cation) as an alkylating agent involved the polymerization of methyl 4-phenylthiophenyl sulfoxide, a compound structurally similar to methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).
Pharmacological Applications :
- Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety, similar to the compound , were studied as potential inhibitors of vascular endothelial growth factor receptor (VEGFR-2), showing promising results as anticancer agents (Ghorab et al., 2016).
Analytical Chemistry Applications :
- The chemical structure of N-[(3,4-dimethoxyphenyl)methylene]-4-methylbenzenesulfonamide was elucidated using crystallography, indicating its potential application in structural analysis and design of related compounds (Yu, Gu, Zhao, & Li, 2004).
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-13-5-8-15(9-6-13)26(21,22)19(12-18(20)25-4)14-7-10-16(23-2)17(11-14)24-3/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMNSWYZBNVHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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